8-Bromo-3,4-dihydroisoquinolin-1(2H)-one
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Description
The compound of interest, 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one, is a brominated isoquinoline derivative. Isoquinolines are an important class of heterocyclic compounds that have been extensively studied due to their presence in various natural products and their utility in medicinal chemistry. The bromine atom in the 8-position of the isoquinoline ring system adds to the chemical reactivity of the compound, making it a valuable intermediate for further chemical transformations .
Synthesis Analysis
The synthesis of brominated isoquinoline derivatives can be achieved through various methods. One approach involves the intramolecular cyclization of 2-aminochalcones catalyzed by 1-octyl-4-aza-1-azoniabicyclo[2.2.2]octane bromide ([C8dabco]Br), which provides a convenient synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones with high yields and atom economy . Another method utilizes a rhodium-catalyzed reaction to synthesize highly functionalized 4-bromo-1,2-dihydroisoquinolines, where a bromonium ylide intermediate is formed by the intramolecular attack of a benzyl bromide on an α-imino rhodium carbene . Additionally, a palladium-catalyzed cross-coupling strategy involving ortho-C-H bond activation and intramolecular N-C annulation has been developed to synthesize isoquinolin-1(2H)-ones from α-bromo ketones and benzamides .
Molecular Structure Analysis
The molecular structure of brominated isoquinoline derivatives, including this compound, is characterized by the presence of a heterocyclic isoquinoline core with a bromine substituent. The position of the bromine atom significantly influences the reactivity and electronic properties of the molecule. In the case of the compound isolated from the red alga Rhodomela confervoides, the brominated tetrahydroisoquinoline exhibits a specific stereochemistry, which is determined by spectroscopic and chemical methods including HRMS and 2D NMR data .
Chemical Reactions Analysis
Brominated isoquinoline derivatives participate in various chemical reactions due to the presence of the bromine atom, which can act as a good leaving group or be involved in electrophilic aromatic substitution reactions. The bromine atom also enhances the molecule's ability to undergo further functionalization through cross-coupling reactions, as demonstrated in the synthesis of N-substituted 3,4-dihydroisoquinolin-1(2H)-ones from 2-bromobenzoate precursors . Moreover, the compound's reactivity is showcased in the one-pot synthesis of 1,2-dihydroisoquinolines through a sequential isocyanide-based multicomponent/Wittig reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the bromine substituent and the dihydroisoquinoline moiety. The presence of the bromine atom increases the compound's molecular weight and alters its lipophilicity, which can affect its solubility and reactivity. The dihydroisoquinoline structure imparts certain stability to the molecule, while also allowing for the possibility of tautomerism between the 1(2H)-one and 1(2H)-ol forms. The photolabile nature of brominated hydroxyquinoline, a related compound, suggests potential sensitivity to light, which could be exploited in photochemical applications .
Scientific Research Applications
Novel Synthesis Methods
A novel synthesis approach for substituted 3,4-dihydroisoquinolin-1(2H)-ones has been developed, utilizing o-oxiranylmethylbenzonitriles with NaCN/tetra-n-butylammonium bromide (TBAB), showcasing a chemoselective nature of ring-opening of epoxide by cyanide to generate an iminoisochroman ring, leading to good yields (Chen et al., 2012).
Antifungal Agents
Research has extended to the synthesis and characterization of 2-aryl-8-OR-3,4-dihydroisoquinolin-2-ium bromides, evaluated for antifungal activity against plant pathogenic fungi. This work highlights the importance of substitution patterns and the type of 8-OR group in influencing bioactivity, offering a series of compounds with excellent antifungal potency (Zhu et al., 2016).
Preparation Methods for N-Substituted Derivatives
A general method for preparing diverse N-substituted 3,4-dihydroisoquinolin-1(2H)-one compounds through a cross-coupling/cyclization/N-deprotection/N-alkylation sequence has been demonstrated. This method provides a versatile approach for generating structurally complex N-substituted derivatives, highlighting the synthetic utility of 3,4-dihydroisoquinolin-1(2H)-ones in organic chemistry (Freeman et al., 2023).
Photoremovable Protecting Groups
8-Bromo-7-hydroxyquinoline (BHQ) has been explored as a photoremovable protecting group for physiological use, efficient in photolysis by classic one-photon excitation (1PE) and two-photon excitation (2PE) under simulated physiological conditions. This finding suggests BHQ's potential in the regulation of biological effector actions in cell and tissue culture with light, particularly with 2PE, due to its photochemical and photophysical properties (Zhu et al., 2006).
Anticancer Activity
2-Aryl-8-OR-3,4-dihydroisoquinolin-2-ium bromides have been evaluated for their cytotoxic activity on cancer cells and their ability to induce apoptosis. The structure-activity relationship derived from this study indicates the significant impact of the N-aromatic ring substitution patterns and the type of 8-OR on anticancer activity, highlighting these compounds as promising for the development of new anticancer drugs (Cao et al., 2017).
properties
IUPAC Name |
8-bromo-3,4-dihydro-2H-isoquinolin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-3H,4-5H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOUCIUGFVUKRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635137 |
Source
|
Record name | 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1159811-99-0 |
Source
|
Record name | 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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